The synthesis of NVP-CFC218 involves several key steps that leverage advanced organic chemistry techniques. The general synthetic route includes:
Specific details about the synthesis can be found in patent documents that outline various methods for preparing this compound .
NVP-CFC218 has a complex molecular structure characterized by its IUPAC name:
The structural representation includes various functional groups that contribute to its biological activity and specificity towards the p53-HDM2 interaction. The compound's stereochemistry is crucial for its binding affinity and efficacy .
NVP-CFC218 can undergo several chemical reactions relevant to its functionality:
These reactions are critical for understanding how modifications can impact the compound's efficacy and safety profile in therapeutic applications .
NVP-CFC218 functions primarily by disrupting the interaction between the p53 protein and HDM2, a negative regulator of p53. This mechanism can be summarized as follows:
This mechanism highlights NVP-CFC218's potential as a therapeutic agent in cancers where p53 is functionally inactive due to overexpression of HDM2 .
NVP-CFC218 exhibits several notable physical and chemical properties:
These properties are essential for both laboratory handling and potential therapeutic formulations.
NVP-CFC218 holds promise in various scientific applications:
The tumor suppressor protein p53 coordinates cellular responses to stress (e.g., DNA damage, oncogene activation) by transcriptionally activating genes governing cell cycle arrest, apoptosis, and DNA repair. Central to its regulation is the E3 ubiquitin ligase HDM2 (human double minute 2), which binds the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its proteasomal degradation. This interaction forms an auto-regulatory negative feedback loop, as HDM2 itself is a p53 target gene [2] [7].
Structurally, HDM2 docks to p53 via a hydrophobic cleft, with key interactions mediated by p53 residues Phe19, Trp23, and Leu26. Small-molecule inhibitors like NVP-CFC218 exploit this interface by mimicking these residues. Biochemical studies confirm NVP-CFC218 binds HDM2 with high affinity (IC₅₀ = 1.6 ± 0.2 nM), disrupting p53-HDM2 complex formation. Notably, it exhibits 812-fold selectivity for HDM2 over the structurally related HDMX (IC₅₀ = 1,300 ± 100 nM), crucial because HDMX overexpression can confer resistance to HDM2 inhibitors [2] [7].
Structural and Functional Properties of NVP-CFC218
Property | Value |
---|---|
Molecular Formula | C~37~H~45~ClN~4~O~4~ |
Molecular Weight | 645.241 g/mol |
Mechanism | Competitive inhibition of p53-HDM2 binding |
HDM2 Binding IC₅₀ | 1.6 ± 0.2 nM |
HDMX Binding IC₅₀ | 1,300 ± 100 nM |
Cellular Selectivity* | >34-fold (p53-dependent cell lines) |
*Selectivity ratio in p53-WT vs. p53-null isogenic cell lines (e.g., HCT116) [1] [7].
Approximately 50% of human cancers retain wild-type TP53 genes, but p53 function is often compromised by HDM2 overexpression or amplification. While early hypotheses suggested HDM2 amplification alone would predict sensitivity to HDM2 inhibitors, genomic profiling revealed heterogeneity in therapeutic responses. Only ~40% of p53-WT cancer cell lines responded to NVP-CFC218 (defined by IC₅₀ ≤ 4 μM and growth inhibition ≥50%), underscoring the need for refined biomarkers [2] [5] [7].
A breakthrough emerged from the Cancer Cell Line Encyclopedia (CCLE) screen of 356 lines treated with NVP-CFC218. A 13-gene expression signature—comprising HDM2 and 12 other p53 target genes (CDKN1A, BAX, FDXR, etc.)—was identified as predictive of sensitivity. Tumors with high basal expression of these genes exhibit pre-existing p53 pathway activation, making them "primed" for apoptosis upon HDM2 inhibition. This signature outperformed TP53 mutation status in predicting response, with 70% accuracy in patient-derived xenograft (PDX) models [2] [4] [7].
The 13-Gene Predictive Signature for NVP-CFC218 Sensitivity
Gene Symbol | Function in p53 Pathway | Association with Sensitivity |
---|---|---|
HDM2 | Negative feedback regulator | High expression = Sensitive |
CDKN1A | Cell cycle arrest (p21) | High expression = Sensitive |
BAX | Pro-apoptotic effector | High expression = Sensitive |
FDXR | Oxidative stress response | High expression = Sensitive |
TIGAR | Metabolic regulation | High expression = Sensitive |
...10 others | ... | ... |
Full gene list and validation data in Jeay et al. (2015) [2] [7].
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